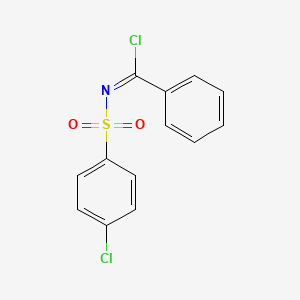
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is an organic compound with the molecular formula C13H9Cl2NO2S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro and phenyl-methylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the compound.
化学反応の分析
Types of Reactions
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides or thiols.
Reduction Reactions: Formation of primary or secondary amines.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
科学的研究の応用
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial or antifungal properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chloro and phenyl-methylene groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-(chloro-phenyl-methylene)-benzenamine
- 4-Chloro-N-methylbenzenamine
- 4-Chloro-N-(chloro-phenyl)-benzenesulfonamide
Uniqueness
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is unique due to the presence of both chloro and phenyl-methylene groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and materials science.
特性
分子式 |
C13H9Cl2NO2S |
|---|---|
分子量 |
314.2 g/mol |
IUPAC名 |
(E)-N-(4-chlorophenyl)sulfonylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9Cl2NO2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H/b16-13+ |
InChIキー |
JMSIBHGFTPRKEN-DTQAZKPQSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/Cl |
正規SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
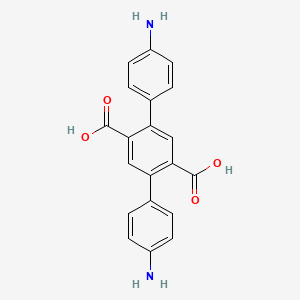
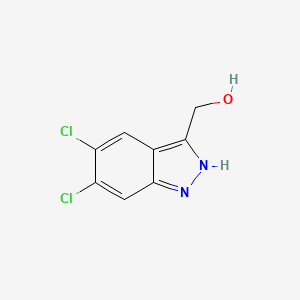

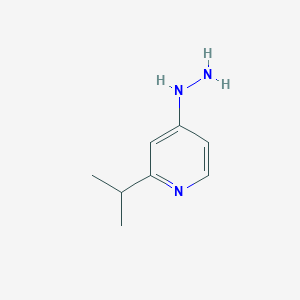
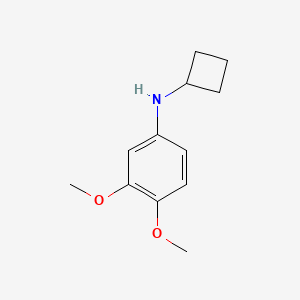
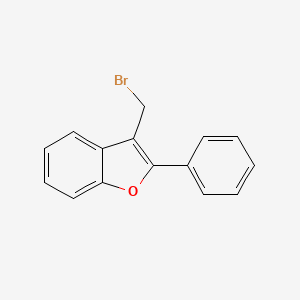
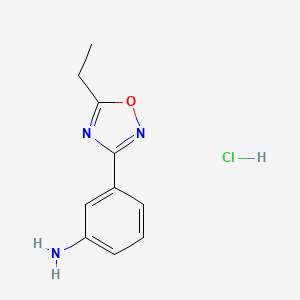
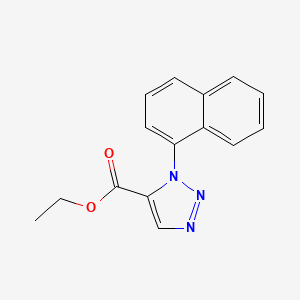
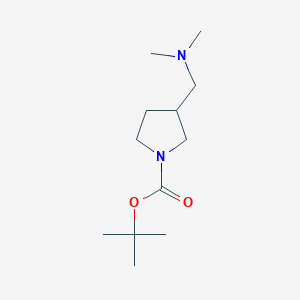
![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)


